An In-depth Technical Guide on 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs
An In-depth Technical Guide on 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited in publicly available literature, the broader family of 7-amino-1,4-benzoxazin-3-ones serves as a crucial scaffold in medicinal chemistry. These compounds are recognized as key intermediates in the synthesis of various bioactive molecules and have shown a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the known basic properties of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, general synthetic methodologies for related compounds, and a summary of the biological activities exhibited by this class of molecules.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| CAS Number | 130137-40-5 | [1][2] |
| Physical Form | Solid | [1] |
| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O | [1] |
| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | [1] |
Safety Information: The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. The hazard statement is H319 (Causes serious eye irritation).[1][2]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is not described in the available literature. However, a general and common strategy for the synthesis of 7-amino-1,4-benzoxazin-3-one derivatives involves a multi-step process, which can be adapted for this specific compound.
General Synthetic Approach
The synthesis of 7-amino-substituted 1,4-benzoxazin-3-ones typically starts from a commercially available nitrophenol derivative. A plausible synthetic route is outlined below.
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Caption: Generalized synthetic workflow for 7-amino-1,4-benzoxazin-3-one derivatives.
Exemplary Experimental Protocol (for a related compound: 7-amino-2H-1,4-benzoxazin-3(4H)-one)
This protocol describes the reduction of a nitro precursor to an amino derivative, a key step in the synthesis of the title compound's scaffold.[3]
Reaction: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Materials:
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7-nitro-2H-1,4-benzoxazin-3(4H)-one
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10% Palladium on carbon (Pd/C)
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Methanol (MeOH)
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Tetrahydrofuran (THF)
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Hexane
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Argon or Nitrogen gas
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Hydrogen gas (H₂)
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Celite
Procedure:
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A suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 7 g, 39.3 mmol) in methanol (50 ml) is prepared in a suitable reaction vessel.
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The vessel is flushed with an inert gas (e.g., argon).
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10% Palladium on carbon (e.g., 350 mg, 5% w/w) is added to the suspension.
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The reaction mixture is hydrogenated at 40 psi for 16 hours.
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After the reaction is complete, the mixture is diluted with THF (approximately 200 ml).
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The mixture is filtered through a pad of Celite to remove the catalyst.
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The solvent is removed under reduced pressure (e.g., using a rotary evaporator), leaving a solid residue.
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The crude product is recrystallized from a mixture of THF and hexane (e.g., 1:5 ratio) to yield the pure 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Expected Outcome: This procedure for a related compound yielded a tan solid with a melting point of 213-215 °C.[3] Spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be used to confirm the structure of the product.[3]
Biological Activities and Potential Applications
While specific biological data for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is not available, the 1,4-benzoxazin-3-one scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
Known activities of related benzoxazinone derivatives include:
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Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[4]
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Anticancer and Antioxidant Properties: Certain 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones have demonstrated significant cytotoxic potential against cancer cell lines and possess antioxidant activity.[5]
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Antifungal Activity: Novel 1,4-benzoxazin-3-one derivatives have been designed and shown to have in vitro antifungal activities against various plant pathogenic fungi.[6]
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Tyrosine Kinase Inhibition: Some 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases, which are implicated in chronic diseases like cancer.[7]
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General Pharmacological Profile: The benzoxazinone skeleton is a key heterocyclic system for the synthesis of biologically active compounds ranging from herbicides and fungicides to various therapeutic agents.[8][9]
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References
- 1. 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 2. 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. jocpr.com [jocpr.com]
